5-(4-Iodophenyl)furan-2-carboxamide
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Overview
Description
5-(4-Iodophenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Iodophenyl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of β-keto esters with aldehydes in the presence of reagents like CH2I2 and Et2Zn, followed by oxidation using pyridinium chlorochromate (PCC).
Introduction of the 4-Iodophenyl Group: The iodination of phenyl groups can be achieved using iodine or iodinating agents under specific conditions.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the furan derivative with an amine in the presence of coupling reagents like EDC∙HCl and HOBt.
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which offers advantages such as reduced reaction times and improved yields. This method utilizes microwave radiation to facilitate the coupling reactions and formation of the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-(4-Iodophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the furan ring.
Substitution: The iodophenyl group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like PCC or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts and boron reagents for Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid derivatives, while substitution reactions can produce various substituted furan derivatives.
Scientific Research Applications
5-(4-Iodophenyl)furan-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for the development of new antimicrobial and anticancer agents
Environmental Chemistry: The compound’s reactivity with environmental pollutants can be studied to understand its potential impact and degradation pathways.
Mechanism of Action
The mechanism of action of 5-(4-Iodophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and iodophenyl group contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may exert its effects through the generation of reactive oxygen species (ROS) or by inhibiting specific enzymes involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Fenfuram: A furan carboxamide fungicide used in the 1980s.
Carboxine: Another furan carboxamide with fungicidal properties.
Boscalid: A modern fungicide with a broader action spectrum.
Uniqueness
5-(4-Iodophenyl)furan-2-carboxamide is unique due to the presence of the iodophenyl group, which enhances its reactivity and potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C11H8INO2 |
---|---|
Molecular Weight |
313.09 g/mol |
IUPAC Name |
5-(4-iodophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H8INO2/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H2,13,14) |
InChI Key |
GHCUEUJSKCNQJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)N)I |
Origin of Product |
United States |
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